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Introduction
Fusarochromanone (FC101) is a mycotoxin produced by various species of the fungus

Fusarium, notably Fusarium equiseti. It has garnered significant interest in the scientific

community due to its potent and diverse biological activities, including anti-angiogenic, pro-

apoptotic, and anti-cancer properties.[1] This technical guide provides an in-depth exploration

of the chemical structure and stereochemistry of Fusarochromanone, supported by

quantitative data, detailed experimental protocols, and visualizations of its molecular

interactions.

Chemical Structure
Fusarochromanone is a chromanone derivative with the systematic IUPAC name 5-amino-6-

(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one.[2] Its molecular formula is

C₁₅H₂₀N₂O₄, and it has a molecular weight of 292.33 g/mol .[2][3]

The core of the molecule is a chromanone ring system, which is a bicyclic structure consisting

of a benzene ring fused to a pyranone ring. Key structural features of Fusarochromanone
include:

A chromanone core.
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Two geminal methyl groups at the C-2 position of the pyranone ring.[4]

An amino group at the C-5 position of the benzene ring.

A 3-amino-4-hydroxybutanoyl side chain attached to the C-6 position of the benzene ring.[2]

The unique arrangement of the β-keto-amine functionality on its upper face distinguishes

Fusarochromanone from other known chromanone natural products.
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Caption: Chemical structure of Fusarochromanone with key functional groups.

Stereochemistry
Fusarochromanone possesses a single chiral center at the C-3' position of the butanoyl side

chain. The absolute stereochemistry at this center has been determined to be (R), as
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established by X-ray crystallography. It is important to note, however, that the primary

crystallographic data remains unpublished and is cited as an unpublished observation. The (R)-

configuration is further supported by the negative specific rotation of Fusarochromanone and

its derivatives, as well as biosynthetic pathway studies.[5]

The 3'-amino group is crucial for the biological activity of Fusarochromanone, as acetylation

of this group leads to a significant reduction in its cytotoxic effects.

Physicochemical and Biological Data
A summary of the physicochemical properties and biological activities of Fusarochromanone
is presented in the tables below.

Table 1: Physicochemical Properties of Fusarochromanone

Property Value Reference

Molecular Formula C₁₅H₂₀N₂O₄ [2]

Molecular Weight 292.33 g/mol [2][3]

Melting Point 132 - 134 °C [3]

Appearance Solid [3]

Specific Rotation [α]D²⁰
-30.0 (c 0.3, MeOH) (for a

derivative)
[5]

Table 2: In Vitro Cytotoxicity of Fusarochromanone (FC101) and its Derivatives
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Compound Cell Line Assay IC₅₀ / EC₅₀ (µM) Reference

Fusarochromano

ne (FC101)

HaCat (pre-

malignant skin)
MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (FC101)

P9-WT

(malignant skin)
MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (FC101)

MCF-7 (low

malignant breast)
MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (FC101)

MDA-231

(malignant

breast)

MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (FC101)

SV-HUC

(premalignant

bladder)

MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (FC101)

UM-UC14

(malignant

bladder)

MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (FC101)

PC3 (malignant

prostate)
MTT 10 nM - 2.5 µM [1]

Fusarochromano

ne (TDP-1)
RPE-1 MTS 0.058 [5]

Fusarochromano

ne (TDP-1)
HCT-116 MTS 0.170 [5]

Fusarochromano

ne (TDP-1)
U2OS MTS 0.232 [5]

Fusarochromano

ne TDP-2
RPE-1 MTS 23.140 [5]

Fusarochromano

ne TDP-2
HCT-116 MTS 62.950 [5]

Fusarochromano

ne TDP-2
U2OS MTS 35.090 [5]
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Experimental Protocols
Isolation and Purification of Fusarochromanone from
Fusarium equiseti
This protocol is adapted from the methodology described for the isolation from a marine strain

of Fusarium equiseti.[6]

Fermentation: Culture the marine fungus F. equiseti in Czapek–Dox medium.

Extraction: Extract the cultured medium with a 1:1 (v/v) mixture of dichloromethane and ethyl

acetate.

Fractionation: Subject the total extract to flash chromatography on a diol-functionalized silica

gel cartridge. Elute with a gradient of cyclohexane/ethyl acetate followed by ethyl

acetate/methanol to yield multiple fractions.

Purification: Purify the fraction containing Fusarochromanone by semi-preparative High-

Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g.,

NUCLEODUR Sphinx RP) with a water/acetonitrile gradient containing 0.1% formic acid.

Characterization by NMR Spectroscopy
While a primary publication with detailed spectral data for Fusarochromanone is not readily

available, its purity and structure are typically confirmed by ¹H and ¹³C NMR spectroscopy.[7]

The following are characteristic chemical shifts for a closely related derivative,

deacetylfusarochromene, which can provide insight into the expected signals for

Fusarochromanone.[5]

¹H NMR (in CD₃OD): Signals for two geminal methyl groups around δH 1.40 (s, 6H),

aromatic protons, and protons of the butanoyl side chain.

¹³C NMR (in CD₃OD): A ketone signal around δC 198.0, aromatic carbons, and aliphatic

carbons corresponding to the chromanone core and the side chain.

Cytotoxicity Assessment by MTT Assay
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The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method to assess cell viability.[2][8]

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with serial dilutions of Fusarochromanone for a

specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate

for 2-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in protein expression and phosphorylation in

response to Fusarochromanone treatment.[1][2]

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against target

proteins (e.g., phospho-JNK, total JNK, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary

antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Signaling Pathways Modulated by
Fusarochromanone
Fusarochromanone exerts its biological effects by modulating key signaling pathways

involved in cell growth, proliferation, and apoptosis, notably the JNK and mTOR pathways.

JNK Signaling Pathway
Fusarochromanone induces the production of reactive oxygen species (ROS), which in turn

inhibits protein phosphatases 2A (PP2A) and 5 (PP5). This inhibition leads to the activation of

the c-Jun N-terminal kinase (JNK) pathway, promoting apoptosis.[9]
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Caption: Fusarochromanone-induced activation of the JNK signaling pathway.

mTOR Signaling Pathway
Fusarochromanone has been shown to inhibit the mammalian target of rapamycin (mTOR)

signaling pathway.[2] This inhibition is observed through the reduced phosphorylation of

downstream effectors such as the eukaryotic translation initiation factor 4E-binding protein 1

(4E-BP1), which plays a crucial role in protein synthesis and cell proliferation.[2]
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Caption: Inhibition of the mTOR signaling pathway by Fusarochromanone.

Conclusion
Fusarochromanone is a mycotoxin with a well-defined chemical structure and stereochemistry

that underpins its significant biological activities. Its unique chromanone core, substituted with

key functional groups, and its specific (R)-stereochemistry at the C-3' position are critical for its

potent anti-cancer and anti-angiogenic effects. The modulation of critical cellular signaling

pathways, such as the JNK and mTOR pathways, provides a mechanistic basis for its observed

cytotoxicity. This comprehensive guide serves as a valuable resource for researchers and drug

development professionals working with Fusarochromanone, providing essential data and

methodologies to facilitate further investigation and potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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